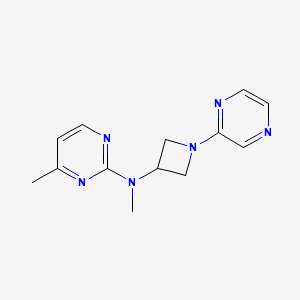

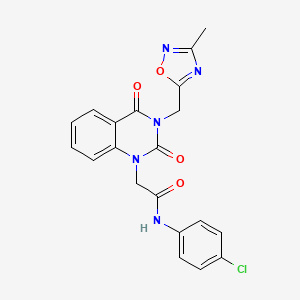

![molecular formula C25H20N4O3S B2372817 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536707-33-2](/img/structure/B2372817.png)

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide” is a heterocyclic compound . Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

Synthesis Analysis

The synthesis of similar compounds often involves a condensation reaction between indole, 4-methoxyphenylglyoxal, and 2-chloro acetamide derivatives . The synthetic utility of the prepared compound was demonstrated by condensation with 4-methoxybenzaldehyde . The advantages of this method include the employment of readily accessible starting materials, atom economy, process simplicity, and the easy isolation of the target products .Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, thiophene and its substituted derivatives, which are similar to the given compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .科学的研究の応用

Alpha 1 Adrenoceptor Affinity

Research on derivatives of pyrimido[5,4-b]indole, including structures similar to the specified compound, has shown their potential as alpha 1 adrenoceptor ligands. These compounds have demonstrated high selectivity and potency in binding to alpha 1 adrenoceptors, indicating their relevance in studies related to alpha 1 adrenergic receptor activity (Russo et al., 1991).

Antimicrobial Activity

Some derivatives of pyrimido[5,4-b]indole have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. These studies suggest that such compounds, including the one , could have significant antimicrobial properties (Debnath & Ganguly, 2015).

Chemical Reactivity and Biological Evaluation

Further research has delved into the chemical behavior of certain pyrimido[5,4-b]indole derivatives and their potential use in synthesizing a variety of nitrogen heterocyclic compounds. These compounds have been evaluated for their biological activity, providing a basis for understanding the possible applications of the compound (Farouk, Ibrahim, & El-Gohary, 2021).

Corrosion Inhibition Effect

Spiropyrimidinethiones, which have a structural resemblance to the specified compound, have been studied for their role as corrosion inhibitors in certain solutions. These studies indicate that similar compounds might have applications in corrosion protection, particularly in metal preservation (Yadav, Sinha, Kumar, & Sarkar, 2015).

Anticancer and Antiviral Activities

Research on pyrazoline-substituted thiazolidinones, structurally related to the compound , has revealed their potential as anticancer and antiviral agents. This suggests that similar compounds, including the one being studied, might possess valuable therapeutic properties in the treatment of cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some indole derivatives have been found to inhibit viral replication , while others have shown anti-inflammatory and analgesic activities .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, suggesting an impact on viral replication pathways .

Pharmacokinetics

It is known that the lipinski rule, which predicts good absorption or permeation, is followed by some indole derivatives . This suggests that similar compounds may have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific target and pathway involved .

生化学分析

Biochemical Properties

It is known that similar compounds with indole and thiophene moieties have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Cellular Effects

Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Compounds with similar structures have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S/c1-32-18-13-11-17(12-14-18)29-24(31)23-22(19-9-5-6-10-20(19)27-23)28-25(29)33-15-21(30)26-16-7-3-2-4-8-16/h2-14,27H,15H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKHNHASBZJPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2372734.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2372738.png)

![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/no-structure.png)

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B2372755.png)